molecular formula C12H25ClN2O2 B13586651 tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride

tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride

Cat. No.: B13586651
M. Wt: 264.79 g/mol
InChI Key: ILDJCQPEWQWPHY-UHFFFAOYSA-N
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Description

tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride: is an organic compound that belongs to the class of carbamates. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: In the pharmaceutical industry, tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. The presence of the tert-butyl group and the pyrrolidine ring enhances its stability and makes it a valuable compound for various applications .

Properties

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-8-9-12(4,5)6-7-13-9;/h9,13H,6-8H2,1-5H3,(H,14,15);1H

InChI Key

ILDJCQPEWQWPHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1CNC(=O)OC(C)(C)C)C.Cl

Origin of Product

United States

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